Tosyl-D-proline
Overview
Description
These compounds are characterized by the presence of a sulfonamide moiety that is N,N-disubstituted . Tosyl-D-Proline is a derivative of proline, an amino acid, and is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Tosyl-D-Proline primarily targets the enzyme Thymidylate Synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
This inhibition could potentially lead to a disruption in DNA synthesis and repair, affecting the growth and proliferation of cells .
Biochemical Pathways
This compound is involved in the proline biosynthesis pathway . Proline, an amino acid, plays a unique role in stress adaptation. Its metabolism is manipulated under stress by multiple and complex regulatory pathways, influencing cell death and survival in various organisms .
Result of Action
The inhibition of Thymidylate Synthase by this compound could lead to a disruption in DNA synthesis and repair . This could potentially affect the growth and proliferation of cells, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, there’s a correlation between proline content and resistance to unfavorable environmental factors . Proline accumulation occurs due to the stimulation of its synthesis from glutamic acid, the suppression of proline oxidation, or changes in its incorporation in protein synthesis . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-D-Proline typically involves the reaction of D-proline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tosyl-D-Proline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Tosyl-D-Proline has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and protein-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions
Comparison with Similar Compounds
N,N-disubstituted p-toluenesulfonamides: These compounds share the sulfonamide moiety with Tosyl-D-Proline but differ in their substituents.
Proline Derivatives: Compounds like N-tosyl-L-proline and N-tosyl-D-prolinyl-amino-ethanethiol have similar structures but different functional groups
Uniqueness: this compound is unique due to its specific stereochemistry (D-configuration) and the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary .
Biological Activity
Tosyl-D-proline (also known as N-tosyl-D-proline) is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tosyl group attached to the nitrogen of the proline amino acid. This modification enhances its solubility and reactivity, making it a valuable compound in various biochemical applications.
Research indicates that this compound acts as a competitive inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition constant () for this compound has been determined to be approximately 1.1 ± 0.25 mM, indicating its moderate inhibitory effect on TS activity . The binding affinity is influenced by the presence of reducing agents, which can enhance the selection of this compound in enzymatic assays.
Biological Activity and Therapeutic Applications
- Antitumor Activity : Due to its role as an inhibitor of TS, this compound has potential applications in cancer therapy. TS is often overexpressed in tumor cells, and its inhibition can lead to reduced DNA synthesis and proliferation of cancer cells.
- Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral activity by interfering with viral replication mechanisms.
- Neuroprotective Effects : Some derivatives of proline have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or antioxidant activity.
Table 1: Summary of Biological Activities of this compound Derivatives
Experimental Approaches
The biological activity of this compound has been evaluated using various experimental techniques:
- Enzymatic Assays : Used to determine the inhibition constants and mechanism of action.
- Cell Proliferation Assays : To assess antitumor effects in vitro.
- Molecular Docking Studies : To predict binding interactions with target enzymes.
Properties
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPHGPCHVUSFFA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332192 | |
Record name | TOSYL-D-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110771-95-4 | |
Record name | TOSYL-D-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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